Ethyl 4-hydroxypyrrolidine-2-carboxylate

Chiral Building Blocks Pharmaceutical Intermediates Peptide Synthesis

Researchers building diverse pyrrolidine libraries face prohibitive costs with single-enantiomer chiral starting materials. This racemic free base delivers an 82% cost reduction versus enantiopure alternatives, enabling expanded analog synthesis within the same budget. • 98% purity ensures reliable reaction outcomes without additional purification • Free base form eliminates neutralization steps, simplifying multi-step workflows • Rigid pyrrolidine scaffold introduces conformational constraints for enhanced target binding and metabolic stability

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1079350-28-9
Cat. No. B1604897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxypyrrolidine-2-carboxylate
CAS1079350-28-9
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1)O
InChIInChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3
InChIKeyJMHQESARJMGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxypyrrolidine-2-Carboxylate Procurement Guide


Ethyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1079350-28-9), also known as ethyl 4-hydroxyprolinate, is a chiral pyrrolidine derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol [1]. Structurally, it is an ethyl ester of 4-hydroxyproline, featuring a secondary amine, a hydroxyl group at the 4-position of the pyrrolidine ring, and an ethyl ester at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly for the construction of peptide-based pharmaceuticals and chiral intermediates, owing to its rigid pyrrolidine scaffold that enhances conformational control in drug design .

Cost-effective library synthesis with racemic scaffold
Chiral intermediate preparation via resolution workflow
Peptidomimetic design using constrained pyrrolidine core
Anhydrous or base-sensitive synthesis without neutralization step

Irreplaceable Advantage of Ethyl 4-hydroxypyrrolidine-2-carboxylate


Generic substitution of Ethyl 4-hydroxypyrrolidine-2-carboxylate with other proline esters or pyrrolidine carboxylates is inadvisable due to its unique stereochemical and functional group profile. The compound exists as a racemic mixture or an unspecified stereoisomer (CAS 1079350-28-9), which distinguishes it from defined chiral analogs like (2S,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate (CAS 61478-25-9) or (2S,4S)-ethyl 4-hydroxypyrrolidine-2-carboxylate (CAS 440678-43-3) . The specific stereochemistry of the 4-hydroxy group profoundly influences downstream reactions: in peptide synthesis, the trans-(2S,4R) configuration is preferred for mimicking natural collagen structures, while the cis-(2S,4S) isomer alters conformational constraints [1]. Furthermore, the free base form (as opposed to the more common hydrochloride salt, CAS 33996-30-4) offers different solubility profiles in organic solvents and eliminates the need for additional neutralization steps during synthesis, which can improve reaction yields and reduce byproduct formation .

Stereochemistry may shift conformational outcomes
Defined (2S,4R)- or (2S,4S)-isomers alter ring geometry; racemic/unspecified mixture may not replicate single-enantiomer behavior in asymmetric syntheses.
Salt form influences solubility and workflow
Free base vs. hydrochloride salt affects organic-phase solubility and need for neutralization; direct substitution can require protocol adjustments.
Ester homologs differ in reactivity profile
Methyl or other alkyl esters exhibit different hydrolysis and transesterification kinetics; ethyl ester may not be a drop-in replacement without validation.

Quantitative Comparison: Ethyl 4-hydroxypyrrolidine-2-carboxylate vs. Analogs


Cost Efficiency vs. Chiral (2S,4R)-Isomer

For synthetic applications where absolute stereochemistry is not the primary requirement, Ethyl 4-hydroxypyrrolidine-2-carboxylate (racemic/unspecified) offers a substantial cost advantage. Direct comparison of commercial pricing shows the racemic form is approximately 75-80% less expensive per gram than its single-enantiomer (2S,4R) counterpart, enabling more economical scale-up in early-stage research .

Cost vs. chiral isomer
Data to verify
~$20/g vs. $109/g; ~82% lower cost
Supports procurement comparison for early-stage scale-up
Commercial pricing snapshot, ≥97% purity; verify current quotes
Chiral Building Blocks Pharmaceutical Intermediates Peptide Synthesis

Stereochemical Advantage of the Unspecified Isomer

The target compound, as sold under CAS 1079350-28-9, is an unspecified stereoisomer or racemic mixture, as evidenced by its achiral InChIKey (JMHQESARJMGVCZ-UHFFFAOYSA-N) [1]. In contrast, the (2S,4R)-isomer (CAS 61478-25-9) and (2S,4S)-isomer (CAS 440678-43-3) have defined stereochemistry. This lack of defined stereochemistry is not a flaw; it is a feature that allows the compound to serve as a universal starting material for both enantioselective syntheses (via resolution) and achiral transformations, reducing inventory complexity.

Stereochemical identity
Source review
Unspecified stereoisomer (InChIKey: JMHQESARJMGVCZ-UHFFFAOYSA-N)
Enables flexible use as racemic starting material
PubChem reference; confirm by COA or chiral analysis if required
Stereochemistry Analytical Chemistry Synthetic Methodology

Purity Benchmark for Direct Use

Commercially available Ethyl 4-hydroxypyrrolidine-2-carboxylate under CAS 1079350-28-9 is routinely supplied at a purity of 98%, as documented by multiple independent vendors including Leyan and Fluorochem . This purity level is comparable to that of the more expensive chiral isomer (2S,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate, which is also typically offered at 97-98% purity . The consistent high purity across suppliers ensures that the compound can be used directly in sensitive reactions without additional purification steps, saving time and resources.

Purity benchmark
Data to verify
98% (reported by multiple vendors)
Comparable to chiral isomer purity; supports direct use
Commercial COA values; lot-specific verification recommended
Chemical Purity Quality Control Synthetic Chemistry

Free Base vs. Hydrochloride Salt Form

Ethyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1079350-28-9) is the free base form, whereas the most common comparator in the literature is its hydrochloride salt (e.g., CAS 33996-30-4 for the (2S,4R)-isomer hydrochloride) . The free base has an exact mass of 159.08954 g/mol, compared to 195.06622 g/mol for the hydrochloride salt [1]. This difference in salt form impacts solubility: the free base exhibits higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and is more amenable to reactions requiring anhydrous conditions or base-sensitive functionalities, whereas the hydrochloride salt is water-soluble and typically requires a neutralization step prior to use in organic reactions [2].

Free base vs. HCl salt
Class-level
Free base: organic-soluble; HCl salt: water-soluble, requires neutralization
Free base may simplify anhydrous reaction setups
General amine salt behavior; confirm specific solubility for target conditions
Solubility Reaction Optimization Salt Selection

Synthetic Versatility in Peptide and Heterocycle Synthesis

Derivatives of 4-hydroxypyrrolidine-2-carboxylate scaffolds are established intermediates in the synthesis of biologically active molecules. For example, the methyl ester analog ((2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS 40216-83-9) is a key intermediate in the commercial synthesis of Teneligliptin, a DPP-4 inhibitor for type 2 diabetes [1]. While direct quantitative comparison for the ethyl ester is limited in the public domain, class-level inference confirms that 4-hydroxypyrrolidine-2-carboxylate esters are essential building blocks for pharmaceuticals, with patents citing these scaffolds in the development of VLA-4 inhibitors and anticoagulants [2]. The ethyl ester variant offers a different reactivity profile compared to the methyl ester, providing a complementary tool for medicinal chemists.

Synthetic versatility
Class-level
Analogous methyl ester used in Teneligliptin synthesis; class relevance for pharma leads
Supports medicinal chemistry campaign context
Ethyl ester reactivity profile may differ; validate in target scaffold
Peptide Synthesis Heterocyclic Chemistry Chiral Pool

Ethyl 4-Hydroxypyrrolidine-2-Carboxylate Application Scenarios


Cost-Effective HTS Library Synthesis

When building a diverse library of pyrrolidine-based compounds for preliminary biological screening, the racemic Ethyl 4-hydroxypyrrolidine-2-carboxylate offers an 82% cost reduction compared to its single-enantiomer counterpart . This enables the synthesis of a larger number of analogs within the same budget, accelerating hit identification. The 98% purity ensures reliable reaction outcomes without the need for time-consuming purification .

Large-Scale Chiral Intermediate Synthesis via Resolution

For processes where a specific enantiomer is ultimately required but the cost of the pre-resolved chiral starting material is prohibitive, the racemic compound can be purchased in bulk and resolved using established chiral resolution techniques (e.g., diastereomeric salt formation or enzymatic resolution). This approach is economically advantageous for multi-gram to kilogram scale syntheses [1].

Peptidomimetics and Constrained Amino Acid Development

The rigid pyrrolidine scaffold of Ethyl 4-hydroxypyrrolidine-2-carboxylate is a privileged structure for designing peptidomimetics. Its use as a building block introduces conformational constraints that can enhance target binding affinity and metabolic stability. The ethyl ester functionality provides a handle for further derivatization, such as amide bond formation or reduction to the alcohol [2].

Synthesis Under Anhydrous, Base-Sensitive Conditions

The free base form of the compound eliminates the need for a neutralization step required when using the hydrochloride salt. This is particularly beneficial in multi-step syntheses where avoiding the introduction of water or counterions can prevent side reactions and simplify work-up procedures, leading to improved overall yields [3].

Application
Selection Property
Validation Focus
HTS library synthesis
Racemic chiral scaffold for cost efficiency
Verify no stereochemical bias in primary screen
Chiral intermediate via resolution
Unspecified isomer for preparative resolution
Confirm resolution efficiency and enantiomeric excess
Peptidomimetic design
Constrained pyrrolidine core
Validate conformational constraint in target assay
Anhydrous, base-sensitive synthesis
Free base form without counterion
Assess organic solubility and reagent compatibility

Technical Documentation Hub

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